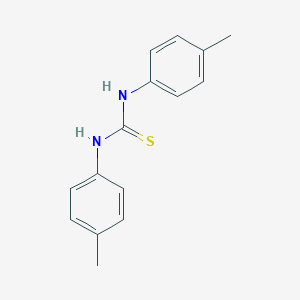

1,3-Di-p-tolylthiourea

Beschreibung

Significance of Thiourea (B124793) Derivatives in Coordination Chemistry and Materials Science

Thiourea derivatives are of significant interest in coordination chemistry due to the presence of sulfur and nitrogen atoms which can act as donor sites for metal ions. mdpi.commdpi.com This allows them to form stable complexes with a wide array of transition metals. mdpi.commdpi.comrsc.org The coordination behavior of these ligands is highly adaptable, capable of binding to metal centers as neutral molecules, monoanions, or dianions. mdpi.comanalis.com.my This versatility has led to their use in the development of catalysts, chemosensors, and materials for heavy metal remediation. analis.com.myacs.orgnih.gov In materials science, thiourea derivatives are explored for their potential in creating novel polymers, organocatalysts, and molecular recognition systems. rsc.org

Overview of Aromatic Thiourea Ligands: A Research Perspective

Aromatic thiourea ligands, where the nitrogen atoms are substituted with aromatic rings, represent a particularly important subclass. The presence of the aromatic moieties can influence the electronic properties and steric hindrance of the ligand, thereby tuning the properties of the resulting metal complexes. nih.gov Research has shown that these ligands can form both intra- and intermolecular hydrogen bonds, which play a crucial role in their crystal packing and coordination behavior. nih.govconicet.gov.ar The structural diversity achievable by modifying the substituents on the aromatic rings allows for the fine-tuning of their chemical and physical properties for specific applications. nih.gov

Rationale for Comprehensive Investigation of 1,3-Di-p-tolylthiourea

Among the vast family of aromatic thiourea ligands, this compound stands out as a subject of focused investigation. Its symmetrical structure, featuring a tolyl group on each nitrogen atom, provides a well-defined system for studying the fundamental aspects of coordination and intermolecular interactions. A comprehensive investigation of this specific compound is warranted to elucidate the precise influence of the p-tolyl substituents on its crystal structure, spectroscopic characteristics, and reactivity. Such a detailed study can provide valuable insights that can be extrapolated to the broader class of N,N'-diarylthioureas, aiding in the rational design of new ligands with tailored properties for applications in catalysis, materials science, and beyond. One study reported its synthesis and noted a melting point of 181–185°C. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H16N2S |

| Molecular Weight | 256.37 g/mol sigmaaldrich.com |

| Melting Point | 182-184 °C sigmaaldrich.com |

| IUPAC Name | 1,3-bis(4-methylphenyl)thiourea nih.gov |

| CAS Number | 621-01-2 sigmaaldrich.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of p-toluidine (B81030) with carbon disulfide. One documented method involves the reaction of various anilines with CS2 to produce symmetric thiourea derivatives. researchgate.net Another general method for synthesizing N,N'-disubstituted thioureas involves the reaction of primary or secondary amines with isothiocyanates. researchgate.net

Characterization of the synthesized compound is commonly performed using a variety of spectroscopic techniques. These include UV-visible spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNVBRUIKLYGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211142 | |

| Record name | Carbanilide, 4,4'-dimethylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-01-2 | |

| Record name | N,N′-Bis(4-methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(p-tolyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-p-tolylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbanilide, 4,4'-dimethylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-(di-p-tolyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(P-TOLYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPP4Q8300Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Modulation of 1,3 Di P Tolylthiourea

Optimized Synthetic Pathways for 1,3-Di-p-tolylthiourea Production

The conventional synthesis of 1,3-disubstituted thioureas, including this compound, typically involves the reaction of an amine with a corresponding isothiocyanate. scispace.com Specifically, this compound can be synthesized from the reaction of p-toluidine (B81030). google.com

The efficiency of this compound synthesis is significantly influenced by reaction conditions such as the choice of solvent, temperature, and the use of catalysts. Research has shown that the selection of reagents and optimization of various reaction conditions are crucial for developing a general method to generate these compounds. scispace.com

One common method involves reacting p-toluidine with a thiocyanate (B1210189) and a mineral acid. google.com The reaction temperature is typically maintained between 20°C and 120°C, with a preferred range of 60°C to 90°C. google.com The reaction time can vary from 1 to 30 hours, sufficient to ensure the complete reaction of the starting toluidine. google.com The use of an aprotic organic solvent in the presence of water has been found to facilitate a smooth reaction, reduce the formation of by-products like di-tolylthiourea, and simplify the purification process. google.com

In some cases, the yield of the desired product can be significantly increased by adjusting the stoichiometry of the reactants. For instance, in the synthesis of related scispace.comacs.orgtriazoles from 1,3-disubstituted thioureas, increasing the equivalents of the acylhydrazide reactant from 1.05 to 2.5 resulted in a yield increase to 91%. scispace.com While this is not a direct synthesis of this compound, it highlights the importance of stoichiometric optimization in related reactions.

The following table summarizes the impact of different synthetic conditions on the yield of thiourea (B124793) derivatives, based on findings from various studies.

| Reactants | Solvent | Conditions | Yield | Reference |

| p-Toluidine, Thiocyanate, Mineral Acid | Aprotic organic solvent and water | 60-90°C, 1-30 hours | High purity, yield up to 80% after purification. google.com | google.com |

| Amine, Isothiocyanate | Dichloromethane (B109758) or Acetonitrile | Not specified | Good yields | scispace.com |

| 1,3-Disubstituted thiourea, Hg(OAc)₂, Acylhydrazine (1:1.05:0.95) | Not specified | Room temperature | Varied, up to 91% with optimized stoichiometry. scispace.com | scispace.com |

| Naphthyl isothiocyanate, o-, m-, p-toluidine | Dichloromethane | Reflux, 6 hours | 31-82% | ukm.my |

| Naphthyl isothiocyanate, o-, m-, p-toluidine | Dichloromethane | Microwave irradiation, 5 minutes | 82-89% | ukm.my |

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents and energy-efficient techniques, are being applied to the synthesis of thiourea derivatives. nih.govdergipark.org.tr

Microwave-assisted synthesis has emerged as a highly efficient and green alternative to conventional heating methods. ukm.my For the synthesis of related mono-thiourea derivatives, microwave irradiation significantly reduced the reaction time from 6 hours to just 5 minutes and improved the percentage yields from a range of 31-82% to 82-89% compared to the traditional reflux method. ukm.my This enhancement is attributed to the uniform and direct heating of the reactants by microwaves, leading to a rapid and optimal reaction. ukm.my The use of a slightly polar solvent like dichloromethane aids in the efficient absorption of microwave energy. ukm.my

Solvent-free reactions represent another ideal green synthesis method, as they eliminate the use and generation of hazardous substances. dergipark.org.tr These reactions are often simple to handle, reduce pollution, and are more cost-effective. dergipark.org.tr While specific examples for this compound are not detailed, the synthesis of bis-thioureas has been successfully carried out under solvent-free conditions. dergipark.org.tr

Ultrasound-assisted synthesis is another green technique that has been employed for the preparation of chiral thioureas, offering high yields in short reaction times. mdpi.com

Strategies for Derivatization and Ligand Modification

The functionalization of this compound at its aromatic rings or the central thiourea moiety allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.

The thiourea core (-NH-C(=S)-NH-) is a key pharmacophore in medicinal chemistry, offering specific binding sites for interactions with biological targets. analis.com.my The presence of N-H groups as hydrogen bond donors and the C=S group as a weak hydrogen bond acceptor enhances the binding affinity of thiourea derivatives. analis.com.my

Derivatization can be achieved by introducing various substituents onto the aromatic rings. Incorporating electron-withdrawing groups, such as nitro or trifluoromethyl groups, into the phenyl rings of N,N'-diphenylthioureas increases the acidity of the NH groups, which can enhance their hydrogen bonding capabilities and biological activity. biointerfaceresearch.com

The thiourea moiety itself can also be modified. For example, it can be protonated under acidic conditions, allowing it to interact with negatively charged residues like carboxyl and phosphate (B84403) groups in biological systems. analis.com.my The thiourea functional group can also participate in tautomerization to form a thiol isomer. analis.com.my

Functionalization is also a key strategy in the development of ion sensors. Calix arenes functionalized with thiourea groups at the upper or lower rims can act as selective receptors for various ions. mdpi.com The thiourea moiety provides specific binding sites that enhance the selectivity and efficiency of these sensors. mdpi.com

The synthesis of chiral thiourea derivatives is of significant interest, particularly for their use as organocatalysts in asymmetric synthesis. mdpi.combeilstein-journals.org Chiral thioureas are typically prepared from chiral amines or by modifying existing thiourea structures. mdpi.com

One common method involves the reaction of a chiral amine with an isothiocyanate. mdpi.com For instance, a series of chiral thioureas were synthesized by reacting various phenylisothiocyanates with L-cysteine in a methanol-water mixture. researchgate.net Another approach involves the use of chiral starting materials like enantiopure (S)-S-methyl-S-phenylsulfoximine, which can be reacted with an isothiocyanate to yield a chiral thiourea derivative. beilstein-journals.org

The synthesis of chiral bis-sulfonamides has been achieved by reacting chiral amino acids with sulfonyl chlorides, followed by further reactions to introduce the thiadiazole and a second sulfonamide group. nih.gov These chiral analogs are often evaluated for specific applications, such as their potential as anti-HIV agents. nih.gov

Coordination Chemistry and Metal Complexation of 1,3 Di P Tolylthiourea

Ligand Behavior of 1,3-Di-p-tolylthiourea: Binding Modes and Coordination Sites

The coordination behavior of this compound is primarily dictated by the donor capabilities of its sulfur and nitrogen atoms. The fundamental structure of the ligand itself, which has been confirmed by single-crystal X-ray diffraction, shows a molecule where the tolyl groups can adopt different conformations relative to the central C=S bond, influencing how it approaches a metal center mdpi.comresearchgate.netamercrystalassn.orgnih.gov. The key coordination sites are the thiocarbonyl sulfur atom and the two nitrogen atoms of the thiourea (B124793) backbone.

Like other N,N'-disubstituted thioureas, this compound can exhibit different coordination modes, primarily acting as either a monodentate or a bidentate ligand.

Monodentate Coordination: The most common coordination mode for neutral thiourea derivatives is monodentate, where the ligand binds to a metal center exclusively through its soft thiocarbonyl sulfur atom. This is particularly favored with soft metal ions such as Ag(I), Au(I), and Hg(II) cardiff.ac.ukiaea.org. In this mode, the nitrogen atoms are not involved in bonding to the metal.

Bidentate Coordination: Bidentate coordination involves the ligand binding to a metal center through two donor atoms simultaneously, forming a chelate ring. For this compound, this would involve one of the nitrogen atoms and the sulfur atom (N,S-chelation). This mode is less common for neutral thiourea ligands because it requires the formation of a sterically strained four-membered ring iaea.org. Bidentate N,S-chelation is more frequently observed when the thiourea ligand is deprotonated at one of the nitrogen atoms, forming a monoanionic ligand. This deprotonation relieves some of the steric strain and enhances the nucleophilicity of the nitrogen atom, facilitating chelation conicet.gov.ar.

The specific nature of the substituents on the nitrogen atoms plays a critical role in determining the coordination behavior of a thiourea ligand. For this compound, both steric and electronic factors are significant.

Electronic Factors: The p-tolyl group consists of a phenyl ring with a methyl group in the para position. The methyl group is weakly electron-donating through inductive and hyperconjugation effects. This increases the electron density on the nitrogen atoms compared to an unsubstituted phenyl ring. The enhanced electron density is delocalized through the π-system onto the thiocarbonyl sulfur atom, which can increase the Lewis basicity and donor strength of the sulfur atom, potentially leading to more stable metal complexes mdpi.com.

Synthesis and Characterization of Metal Complexes with this compound Ligands

While specific research on the metal complexes of this compound is limited in published literature, general synthetic methodologies for analogous N,N'-diarylthiourea complexes are well-established. These methods typically involve the direct reaction of the ligand with a suitable metal salt in an organic solvent.

The synthesis generally proceeds by dissolving this compound and a metal salt, such as a metal(II) chloride or nitrate, in a solvent like ethanol, methanol, or acetone (B3395972) mdpi.comisca.me. The mixture is often stirred at room temperature or gently heated under reflux to facilitate the reaction. The resulting metal complex, if insoluble, may precipitate from the solution and can be isolated by filtration. If the complex is soluble, crystals suitable for analysis can often be obtained by slow evaporation of the solvent isca.meresearchgate.net.

Characterization of these complexes relies on a suite of analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm coordination, the IR spectrum of the complex is compared to that of the free ligand. A shift in the ν(C=S) and ν(C-N) stretching frequencies typically indicates coordination through the sulfur and/or nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II), Hg(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. Changes in the chemical shifts of the N-H protons and the aromatic protons upon complexation provide evidence of ligand binding.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and the oxidation state of the metal ion iaea.orgresearchgate.net.

This compound is expected to form stable complexes with a variety of d-block transition metals due to the affinity of these metals for the soft sulfur donor atom.

Based on the known reactivity of similar thiourea ligands, this compound is predicted to react with salts of various d-block elements to yield stable complexes. The table below outlines expected complexes based on analogues found in the literature, such as those of 1,3-diisobutylthiourea and other diarylthioureas iaea.orgmdpi.com.

DPTU = this compound

The coordination geometry and the stability of the metal's oxidation state in a complex are governed by the electronic configuration of the metal ion, the number of coordinated ligands, and the steric and electronic nature of the ligands themselves libretexts.org. For complexes with this compound, a range of geometries would be expected.

The metal typically retains its initial oxidation state from the salt precursor (e.g., +2 for NiCl₂, CoCl₂, etc.), as this compound is a neutral ligand and not typically redox-active under standard synthesis conditions.

The following table summarizes the predicted coordination numbers, geometries, and common oxidation states for complexes with this compound, based on established principles of coordination chemistry and data from analogous systems libretexts.orgsapub.orgrsc.org.

Transition Metal Complexes: Synthesis and Structural Diversity

Supramolecular Interactions in Metal-1,3-Di-p-tolylthiourea Assemblies

Beyond the primary coordination bonds that link the ligand to the metal center, a network of non-covalent interactions dictates the final three-dimensional architecture of the crystalline material. tus.ac.jprsc.org These supramolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions, are fundamental to the fields of crystal engineering and materials science. nih.govfrontiersin.org They stabilize the crystal lattice and can influence the physical properties of the bulk material.

Hydrogen Bonding Networks in Crystalline Architectures

The this compound ligand contains two N-H groups that are potent hydrogen bond donors, playing a crucial role in forming extended supramolecular networks. wm.edu The sulfur atom of the thiocarbonyl group and any co-ligands (such as halides) can act as hydrogen bond acceptors.

In the solid state, uncomplexed thioureas often form dimeric pairs or one-dimensional tapes through intermolecular N-H···S hydrogen bonds. researchgate.netacs.org When the thiourea coordinates to a metal center via the sulfur atom, the sulfur's availability as a hydrogen bond acceptor is diminished. In such cases, the N-H groups form hydrogen bonds with other available acceptors. A common and stabilizing motif observed in metal-halide-thiourea complexes is the formation of an intramolecular N-H···X hydrogen bond (where X is Cl, Br, or I), which creates a pseudo-six-membered ring. nih.gov

| Interaction Type | Donor | Acceptor | Typical Role | Reference |

|---|---|---|---|---|

| N-H···S | Thiourea N-H | Thiourea S | Forms dimers and 1D tapes in uncomplexed thioureas and some complexes. | wm.eduacs.orgresearchgate.net |

| N-H···X (X=Cl, Br, I) | Thiourea N-H | Halide co-ligand | Forms stable intramolecular pseudo-rings in metal halide complexes. | nih.gov |

| N-H···O/N | Thiourea N-H | Solvent (e.g., H2O) or Counter-ion N/O | Links complexes to solvent molecules or other species in the lattice. | nih.gov |

| C-H···S | Aromatic/Alkyl C-H | Thiourea S | Weak interaction contributing to overall packing efficiency. | nih.gov |

π-π Stacking and Van der Waals Interactions in Complex Formations

The two p-tolyl rings in the this compound ligand are key participants in organizing the supramolecular structure through π-π stacking interactions. rsc.org These non-covalent interactions occur between electron-rich aromatic systems and are a significant cohesive force in the solid state, contributing to the construction and stabilization of highly ordered structures. mdpi.com

A geometrical analysis of π-π stacking in metal complexes reveals that a perfectly overlapping, face-to-face arrangement is rare. rsc.org More commonly, the interaction involves a parallel-displaced or offset stacking geometry. rsc.org This arrangement maximizes the attraction between the π-electron cloud of one ring and the σ-framework of the other. The key parameters describing this interaction are the centroid-to-centroid distance (typically 3.1–3.8 Å) and the slip angle between the ring normals and the vector connecting the centroids. rsc.orgmdpi.comreading.ac.uk

In the crystal structures of this compound complexes, these π-π interactions can link adjacent molecules, often leading to the formation of one-dimensional columns or two-dimensional sheets. These assemblies are further stabilized by ubiquitous and non-directional van der Waals forces, which, although individually weak, collectively provide a significant contribution to the lattice energy of the crystal. reading.ac.uk

| Parameter | Description | Typical Values | Reference |

|---|---|---|---|

| Interaction Geometry | The relative orientation of the aromatic rings. | Offset/Slipped-Parallel is most common; Face-to-Face is rare. | rsc.org |

| Centroid-to-Centroid Distance | The distance between the geometric centers of the aromatic rings. | 3.1 - 3.8 Å | rsc.orgmdpi.comreading.ac.uk |

| Interplanar Separation | The perpendicular distance between the planes of the aromatic rings. | ~3.4 - 3.5 Å | reading.ac.uk |

Advanced Spectroscopic and Crystallographic Investigations of 1,3 Di P Tolylthiourea Systems

Elucidation of Electronic Structure via UV-Visible and Photoluminescence Spectroscopy

The electronic properties of 1,3-di-p-tolylthiourea, which arise from the interaction of its electrons with electromagnetic radiation, are fundamental to understanding its behavior in various chemical environments. The presence of chromophores—specifically the tolyl aromatic rings and the thiocarbonyl (C=S) group—governs its absorption and emission characteristics. uobabylon.edu.iq

The UV-Visible spectrum of a molecule provides a window into the electronic transitions occurring between molecular orbitals. bspublications.net For this compound, the key transitions involve the promotion of electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. uobabylon.edu.iqlibretexts.org

The primary electronic transitions observed in thiourea (B124793) derivatives are:

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org They are characteristic of the aromatic rings and the C=S double bond and typically result in strong absorption bands. bbec.ac.in For molecules with conjugated systems, such as the tolyl groups attached to the thiourea core, these transitions occur at longer wavelengths compared to non-conjugated systems. libretexts.org

n → π transitions:* These transitions involve moving a non-bonding electron, such as one from the lone pairs on the sulfur or nitrogen atoms, to a π* anti-bonding orbital. uobabylon.edu.iq These are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. bbec.ac.in

Studies on closely related aromatic thioureas show a characteristic strong absorption peak in the UV region. For instance, this compound dissolved in dimethyl sulfoxide (B87167) (DMSO) exhibits an absorption maximum (λmax) around 270 nm, which is primarily attributed to the high-intensity π → π* transitions within the conjugated system of the molecule.

| Solvent | λmax (nm) | Attributed Transition |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | ~270 | π → π* |

While many organic molecules relax from an excited electronic state without emitting light, some, particularly those with extended π-systems, can exhibit luminescence (fluorescence or phosphorescence). Research on analogous compounds such as 1-phenyl-3-(4-tolyl) thiourea has shown that these molecules can display fluorescence, with emission bands observed around 350–360 nm. conicet.gov.ar This emission is assigned to relaxation from the first excited singlet state (S1) to the ground state (S0), originating from a π* → π transition. conicet.gov.ar

Vibrational Spectroscopy for Probing Molecular Dynamics and Bonding

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. specac.com Each bond vibrates at a characteristic frequency, and an IR or Raman spectrum provides a unique "fingerprint" based on these vibrations. specac.com

The IR and Raman spectra of this compound are complex but can be interpreted by assigning specific absorption or scattering peaks to the vibrations of its constituent parts. nih.govresearchgate.net The key functional groups—N-H, aromatic C-H, C=S, and C-N—give rise to characteristic bands. Based on data from analogous compounds like 1,3-diphenylthiourea and established correlation tables, the expected vibrational frequencies can be summarized. researchgate.netwikipedia.orgspectroscopyonline.com

N-H Vibrations: The stretching of the N-H bonds typically appears as a distinct band in the 3100-3400 cm⁻¹ region. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching from the methyl (CH₃) groups occurs just below 3000 cm⁻¹. spectroscopyonline.com Out-of-plane C-H bending (wagging) for the para-substituted rings provides a strong diagnostic peak in the 800–860 cm⁻¹ range. spectroscopyonline.com

Thioamide Vibrations: The thiourea core gives rise to several coupled vibrations, often called "thioamide bands." The C=S stretching vibration is a key marker, typically found in the 700-850 cm⁻¹ range, though it can be coupled with C-N stretching. researchgate.netconicet.gov.ar The C-N stretching and N-H bending modes contribute to bands in the 1300-1550 cm⁻¹ region. conicet.gov.ar

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Typical Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (N-H) | 3100 - 3400 | Medium |

| C-H Stretch (Aromatic) | Aromatic Ring (C-H) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Alkyl) | Methyl (-CH3) | 2850 - 2970 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| Thioamide II (C-N Stretch + N-H Bend) | -NH-C=S- | 1300 - 1400 | Strong |

| C-H Bend (p-substituted) | Aromatic Ring | 800 - 860 | Strong |

| Thioamide IV (C=S Stretch) | Thiourea Core (C=S) | 700 - 850 | Medium-Strong |

Assigning specific peaks in a complex vibrational spectrum can be challenging due to the coupling of different vibrational modes. Isotopic labeling is a definitive technique used to clarify these assignments. protein-nmr.org.uk By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the mass of the vibrating system is increased. isotope.comwikipedia.org This mass change causes a predictable decrease in the frequency of vibrations involving that atom, in accordance with the principles of the harmonic oscillator model.

For this compound, this technique could be applied as follows:

Deuteration: Replacing the acidic N-H protons with deuterium (B1214612) (N-D) would cause the N-H stretching band (around 3100-3400 cm⁻¹) to shift to a significantly lower frequency (approximately 2300-2500 cm⁻¹). This would also affect the coupled thioamide bands, helping to isolate the contribution of the N-H bending mode.

¹³C and ¹⁵N Labeling: Synthesizing the molecule with ¹³C at the thiocarbonyl position or with ¹⁵N would shift the frequencies of the thioamide bands. This would allow for the unambiguous assignment of vibrations that are heavily dependent on C=S and C-N stretching, confirming the precise nature of these complex, coupled modes.

While specific isotopic labeling studies on this compound are not widely reported, this methodology remains a gold standard in vibrational analysis for confirming spectral assignments in complex molecules. protein-nmr.org.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. organicchemistrydata.org It provides information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, the symmetry of the molecule simplifies the spectrum, but the chemical shifts are diagnostic of the structure. Based on analyses of closely related compounds like 1,3-diphenylthiourea and other p-tolyl derivatives, a set of expected chemical shifts can be predicted. chemicalbook.comchemicalbook.com

¹H NMR: The proton spectrum is expected to show four distinct signals: one for the N-H protons, two for the aromatic protons (which become non-equivalent due to restricted rotation around the C-N bonds), and one for the methyl protons. The N-H protons are typically deshielded and appear as a broad singlet far downfield. The aromatic protons are expected to appear as a pair of doublets, characteristic of a para-substituted ring system. The six methyl protons are chemically equivalent and should appear as a single sharp peak.

¹³C NMR: The carbon spectrum would show signals for the thiocarbonyl carbon (C=S), the four distinct aromatic carbons of the p-tolyl group, and the methyl carbon. The C=S carbon is highly deshielded and appears at a very high chemical shift, often above 180 ppm.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1H | N-H | ~9.7 | Singlet (broad) |

| Aromatic H (ortho to N) | ~7.3 - 7.5 | Doublet | |

| Aromatic H (meta to N) | ~7.1 - 7.2 | Doublet | |

| -CH3 | ~2.3 | Singlet | |

| 13C | C=S | >180 | - |

| Aromatic C (ipso-N) | ~138 | - | |

| Aromatic C (ipso-CH3) | ~135 | - | |

| Aromatic C (CH) | ~125 - 130 | - | |

| -CH3 | ~21 | - |

Proton and Carbon NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. In the case of this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. researchgate.net

Experimental and theoretical studies on related thiourea derivatives have shown a good correlation between the observed chemical shifts and those calculated using computational methods like Density Functional Theory (DFT). ajol.infomdpi.com This combined approach allows for a more accurate assignment of the NMR signals and a deeper understanding of the electronic structure. For instance, in a study of 1-benzoyl-3-p-tolylthiourea, DFT calculations were used to optimize the molecular geometry and compute the NMR chemical shifts, which were then compared with the experimental data. ajol.info

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~9.75 | - |

| Aromatic C-H | ~7.1-7.5 | ~120-140 |

| C=S | - | ~180 |

| CH₃ | ~2.3 | ~21 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific derivative. chemicalbook.compitt.edu

2D NMR Techniques for Connectivity and Conformational Studies

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and for studying the conformation of molecules in solution. harvard.edunih.gov For this compound systems, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly informative. github.ioyoutube.com

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the tolyl rings. researchgate.net

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. github.io

These 2D NMR experiments, often used in combination, provide a comprehensive picture of the molecular structure and connectivity. mdpi.com

X-ray Diffraction Studies: Beyond Basic Crystallography

X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystal. uol.de For this compound and its complexes, advanced X-ray diffraction techniques offer deeper insights than basic crystallographic analysis.

High-Resolution Single Crystal X-ray Diffraction for Charge Density Analysis

High-resolution single-crystal X-ray diffraction is a powerful technique that goes beyond simple structure determination to map the electron density distribution within a molecule. rigaku.comexcillum.comuhu-ciqso.es This allows for the experimental determination of the charge density, providing insights into the nature of chemical bonds and intermolecular interactions. semanticscholar.orgacs.org

For thiourea derivatives, charge density analysis can reveal important details about the electronic structure of the thiocarbonyl group and the nature of hydrogen bonding interactions involving the N-H and C=S groups. semanticscholar.orgacs.org Theoretical calculations, such as those based on DFT, can complement the experimental charge density studies by providing a theoretical framework for understanding the observed electron distribution. acs.org

Polymorphism and Phase Transitions in this compound and its Complexes

Polymorphism is the ability of a compound to exist in more than one crystalline form. symbiosisonlinepublishing.comwikipedia.org Different polymorphs can have different physical properties, which is of great importance in materials science and pharmaceuticals. The study of polymorphism in this compound and its metal complexes can reveal the existence of different crystal packing arrangements and intermolecular interactions. researchgate.netresearchgate.net

Phase transitions between different polymorphic forms can be induced by changes in temperature or pressure. mdpi.comcam.ac.uknih.gov These transitions can be studied using techniques like variable-temperature X-ray diffraction and thermal analysis. Understanding the phase behavior of these compounds is crucial for controlling their solid-state properties. For instance, reversible solid-state phase transitions in metal complexes have been shown to be accompanied by changes in fluorescence. nih.gov

Powder X-ray Diffraction for Bulk Structural Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain structural information from a bulk sample. ucmerced.eduwayne.edu While single-crystal X-ray diffraction provides the most detailed structural information, PXRD is useful for characterizing polycrystalline materials and for studying phase purity. researchgate.netugr.es

For this compound systems, PXRD can be used to:

Identify the crystalline phases present in a bulk sample.

Determine the unit cell parameters of a crystalline phase.

Study phase transitions as a function of temperature or other external stimuli. wayne.edu

In some cases, the crystal structure can be determined directly from high-quality powder diffraction data, especially when combined with computational methods. rsc.org

Computational and Theoretical Studies on 1,3 Di P Tolylthiourea and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to thiourea (B124793) derivatives to predict their molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netmdpi.com

Prediction of Molecular Orbitals and Energy Levels

DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. In studies of similar thiourea derivatives, this energy gap has been calculated to understand their potential as nonlinear optical (NLO) materials or in other applications. researchgate.net

The electronic absorption spectra of thiourea derivatives can also be predicted using Time-Dependent DFT (TD-DFT), often showing good agreement with experimental UV-Vis spectra. researchgate.net These calculations help in understanding the electronic transitions within the molecule.

Optimization of Ground State Geometries and Vibrational Frequencies

DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to optimize the molecular structure of thiourea derivatives in the gas phase. researchgate.netresearchgate.net This process determines the most stable conformation of the molecule by finding the minimum energy geometry. The optimized geometric parameters, including bond lengths and bond angles, can then be compared with experimental data obtained from X-ray crystallography, often showing a high degree of correlation. researchgate.net For related thiourea compounds, it has been noted that the calculated non-planar structure is in agreement with X-ray diffraction data. researchgate.net

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies, when compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy, allow for the assignment of vibrational modes to specific functional groups. For example, the characteristic C=S stretching frequency in thiourea derivatives has been computationally and experimentally identified. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. nih.govnih.gov These simulations are valuable for understanding how molecules behave in different environments. mdpi.com

Investigation of Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the interactions between the solute (1,3-Di-p-tolylthiourea) and solvent molecules. arxiv.org By simulating the system in different solvents, researchers can investigate how the solvent affects the conformational stability and dynamics of the thiourea derivative. For instance, simulations can reveal the formation of hydrogen bonds between the thiourea and protic solvents, which can impact its solubility and reactivity.

Dynamics of Self-Assembly and Aggregation

Thiourea derivatives are known to form ordered structures through self-assembly, driven by intermolecular hydrogen bonds and other non-covalent interactions. MD simulations can elucidate the mechanisms of these processes by tracking the positions of atoms and molecules over time. These simulations can help visualize how individual molecules come together to form larger aggregates or even crystalline structures, providing insights into the stability of these assemblies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are computational techniques used in drug design and other fields to predict the biological activity of chemical compounds. nih.govsemanticscholar.orgjmchemsci.com

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For thiourea derivatives, QSAR studies can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with a specific biological effect. researchgate.net This information is crucial for designing new derivatives with enhanced activity.

Ligand-Receptor Interaction Modeling

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This modeling is crucial for understanding potential biological activity. For thiourea derivatives, including compounds structurally related to this compound, molecular docking studies have been employed to elucidate binding affinities and interaction patterns with various biological targets. researchgate.netresearchgate.net

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a more stable ligand-receptor complex. researchgate.net For instance, computational studies on various thiourea derivatives have successfully verified their inhibitory nature against specific proteins. researchgate.net In one study, thiourea derivatives were docked against the BRAF (V600E) protein kinase, a target in cancer therapy, to assess their potential as inhibitors. researchgate.net Similarly, other research has used docking to evaluate the inhibition of Sirtuin-1 (SIRT1) by different thiourea compounds. researchgate.net

The interactions stabilizing the complex are analyzed in detail, identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent bonds. For example, in the docking of a bulky thiourea ligand's metal complexes with human insulin, electrostatic and aromatic interactions with residues like Phenylalanine (Phe) and Histidine (His) were found to be crucial for anchoring the complexes within the active site. researchgate.net Another study on a novel p-tolyl-thiourea derivative identified potential inhibitory activity against proteins from SARS-CoV-2 and the tick-borne encephalitis virus through molecular docking. semanticscholar.org

These computational models provide a rational basis for the design of new, more potent derivatives by suggesting structural modifications that could enhance binding to a specific biological target.

| Compound/Complex | Target Receptor | Docking Score / Binding Energy | Key Interacting Residues | Reference |

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | Sirtuin-1 (SIRT1) | -9.29 kcal/mol | PheA:297 | researchgate.net |

| 1,3-di-o-tolylthiourea (DTTU) | BRAF (V600E) protein kinase | Not Specified | Not Specified | researchgate.net |

| 1,3-di(Naphthalen-1-yl)Thiourea | Esterase | Not Specified | Not Specified | researchgate.net |

| 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea | SARS-CoV-2 Nsp14 | Not Specified | Not Specified | semanticscholar.org |

| 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea | TBEV glycoprotein | Not Specified | Not Specified | semanticscholar.org |

| [CuClL2] (L = 1,3-bis(2,6-diethylphenyl)thiourea) | Human Insulin | Not Specified | Phe, His | researchgate.net |

Prediction of Reactivity and Selectivity

Theoretical calculations are widely used to predict the reactivity and selectivity of chemical compounds. Methods based on Density Functional Theory (DFT) are particularly effective for this purpose. researchgate.netbeilstein-journals.org By calculating various molecular properties and descriptors, researchers can identify the most probable sites for chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For 1,3-di(naphthalen-1-yl)thiourea, a related compound, the HOMO-LUMO energy gap was calculated to be 4.915 eV. researchgate.net Theoretical studies on this compound have been conducted to understand its antioxidant properties, involving calculations of thermochemical parameters and reaction kinetics for its interaction with free radicals. hueuni.edu.vn

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. semanticscholar.org For thiourea derivatives, the MEP surface typically shows negative potential (red/yellow) around the sulfur atom of the thiocarbonyl group, indicating it as a primary site for electrophilic attack. Conversely, positive potential (blue) is often located around the N-H protons, marking them as sites for nucleophilic attack. researchgate.netsemanticscholar.org This analysis is crucial for predicting how the molecule will interact with other reagents and for understanding its coordination behavior in metal complexes. researchgate.net

Reactivity Descriptors: Quantum chemical calculations can provide a range of global and local reactivity descriptors. Global descriptors like electron affinity, ionization potential, electronegativity, and chemical hardness are calculated from FMO energies and provide a general measure of a molecule's reactivity. researchgate.net Local reactivity descriptors, such as Fukui functions, can predict the most reactive atom or functional group within a molecule for a specific type of reaction (nucleophilic, electrophilic, or radical attack), thus providing insights into regioselectivity. researchgate.net These computational approaches enable the rationalization of observed experimental outcomes and the prediction of reactivity for new, unstudied reactions. beilstein-journals.orgchem8.org

| Compound | Computational Method | Calculated Property | Finding | Reference |

| This compound | M05-2X/6-311++g(d,p) | Reaction Kinetics (with HOO•) | Activated Gibbs free energy (ΔG‡) = 11.6 kcal mol-1 | hueuni.edu.vn |

| 1,3-di(Naphthalen-1-yl)Thiourea | DFT (B3LYP/6-31G(d,p)) | HOMO-LUMO Gap | 4.915 eV | researchgate.net |

| 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea | DFT | MEP Surface | Most nucleophilic site: thiocarbonyl sulfur atom. Most electrophilic site: N-H protons. | semanticscholar.org |

| 1,3-di-o-tolylthiourea (DTTU) | DFT (B3LYP/6-311++G(d,p)) | MEP Surface | Negative potential over the sulfur atom, positive potential over N-H hydrogens. | researchgate.net |

Functional Applications and Mechanistic Insights of 1,3 Di P Tolylthiourea Derivatives

Catalytic Applications: Mechanistic Understanding of Performance

The catalytic prowess of 1,3-di-p-tolylthiourea is rooted in its ability to act as a hydrogen bond donor, a property central to its function in both metal-free and metal-based catalytic systems.

Organocatalysis and Metal-Free Catalytic Systems

In the domain of organocatalysis, thiourea (B124793) derivatives have been recognized as powerful catalysts for a variety of organic transformations. rsc.org The mechanism of action predominantly involves the activation of electrophiles through the formation of hydrogen bonds with the thiourea's N-H protons. This interaction increases the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack.

While specific studies detailing the extensive use of this compound as a primary organocatalyst are limited, its role as a co-catalyst has been explored. For instance, in the ring-opening copolymerization of polyesters, 1,3-di-p-tolyl-2-thiourea was investigated as a co-catalyst. However, in this particular application, it was found to be less effective compared to other thiourea structures. This suggests that the catalytic efficacy is highly dependent on the specific reaction and the steric and electronic nature of the thiourea substituents.

The general mechanism for thiourea-mediated organocatalysis involves a dual activation pathway, where the thiourea can activate both the electrophile and the nucleophile. rsc.org This cooperative activation lowers the energy barrier of the reaction, thereby accelerating the rate of transformation. The acidity of the N-H protons and the geometric arrangement of the hydrogen bond donors are critical factors in determining the catalytic activity.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The sulfur and nitrogen atoms in the thiourea backbone of this compound make it an effective ligand for transition metals. nih.gov The coordination of thiourea derivatives to metal centers can modulate the metal's electronic properties and steric environment, thereby influencing the catalytic activity and selectivity of the resulting complex.

In homogeneous catalysis , pyridyl-thiourea ligands, which share the core thiourea structure, have been utilized in ruthenium and osmium complexes. These complexes have demonstrated activity as frustrated Lewis pair (FLP) hydrogenation catalysts. mdpi.comresearchgate.net The thiourea ligand can adopt various coordination modes, influencing the stability and reactivity of the metal center. mdpi.comresearchgate.net While this research does not specifically use this compound, it provides a blueprint for how this class of ligands can be employed in designing sophisticated catalytic systems. The general principle involves the metal acting as a Lewis acid and a non-coordinating atom on the ligand acting as a Lewis base, enabling the activation of small molecules like hydrogen.

Sensor Development: Principles and Selectivity in Sensing Applications

The hydrogen-bonding capabilities of this compound are also central to its application in the development of chemical sensors, particularly for the detection of anions and cations.

Anion and Cation Recognition via Host-Guest Interactions

Thiourea derivatives are well-established receptors for anions, forming stable host-guest complexes through hydrogen bonding. bohrium.comnih.gov The two N-H groups of the thiourea moiety can act as a "cleft" to bind anions. The strength and selectivity of this binding are influenced by factors such as the acidity of the N-H protons and the geometric compatibility between the host and the guest anion.

While specific studies on anion recognition by this compound are not extensively detailed, the general principles suggest its potential for sensing anions like fluoride, acetate, and phosphate (B84403). nih.gov The interaction with the anion can lead to a measurable signal, forming the basis of a sensor.

For cation recognition, a related compound, 1,3-di(o-tolyl)thiourea, has been noted for its ability to detect and separate heavy metal ions such as mercury(II) and silver(I) due to its strong chelating ability. myskinrecipes.com This suggests that diarylthioureas can also interact with cations, likely through the sulfur atom, which can coordinate to the metal ion. This interaction can lead to the formation of stable, often colored, complexes, enabling their detection.

Optical and Electrochemical Sensing Mechanisms

The binding event between a thiourea-based receptor and an ion can be transduced into a detectable optical or electrochemical signal.

Optical sensors often incorporate a chromogenic or fluorogenic unit into the thiourea molecule. Upon anion binding, the electronic properties of the receptor are altered, leading to a change in its absorption or emission spectrum. This can result in a visible color change or a change in fluorescence intensity, allowing for "naked-eye" detection or ratiometric sensing. researchgate.netmdpi.com For example, thiourea-based sensors have been developed for the colorimetric detection of anions like fluoride and acetate. nih.gov

Electrochemical sensors can be developed by immobilizing the thiourea derivative onto an electrode surface. The binding of an ion to the receptor can alter the electrochemical properties of the electrode, such as its potential or current. This change can be measured using techniques like voltammetry or potentiometry to quantify the concentration of the target ion. While specific examples for this compound are scarce, the principle has been demonstrated for the detection of thiourea itself using modified electrodes. mdpi.com

Advanced Materials Science Applications

The unique chemical properties of thiourea derivatives, including this compound, make them valuable building blocks in materials science. Their ability to participate in various chemical reactions and their propensity for self-assembly through hydrogen bonding are key attributes.

Thiourea derivatives have been investigated as precursors in the synthesis of heterocyclic compounds and coordination polymers. myskinrecipes.com These materials can exhibit interesting electronic, optical, and magnetic properties with potential applications in areas such as catalysis, gas storage, and nonlinear optics.

Furthermore, the incorporation of thiourea functionalities into polymer backbones can impart specific properties to the resulting materials. For instance, thiourea-containing polymers have applications in heavy metal ion sorption and as optical chemical sensors. mdpi.com The synthesis of polymers through methods like thiol-ene chemistry allows for the creation of functional materials from renewable resources. d-nb.info While direct polymerization of this compound is not commonly reported, its derivatives could potentially be used as monomers or cross-linking agents in the synthesis of novel polymers with tailored functionalities.

Self-Assembled Monolayers and Thin Film Formation

The unique molecular structure of this compound, featuring a sulfur atom and aromatic rings, makes it a candidate for the formation of ordered molecular layers on various substrates. The sulfur atom provides a strong affinity for metal surfaces, particularly gold, which is a common substrate for self-assembled monolayers (SAMs). The formation of SAMs typically involves the spontaneous organization of molecules from a solution onto a solid surface, resulting in a well-defined, oriented monolayer. In the case of thiourea derivatives, the sulfur atom acts as the head group that binds to the substrate, while the tolyl groups would form the outer surface of the monolayer, influencing its properties such as hydrophobicity and surface energy.

While direct studies on this compound for SAM formation are not extensively documented, the principles of thiol and dithiocarboxylic acid assembly on gold provide a foundational understanding. Alkanethiols, for instance, are known to form densely packed and highly ordered monolayers on gold surfaces. This process is driven by the strong gold-sulfur interaction and van der Waals interactions between the alkyl chains. Similarly, this compound molecules could self-assemble on a gold substrate, with the thiocarbonyl group interacting with the gold surface and the tolyl groups orienting themselves to maximize intermolecular interactions, leading to a stable monolayer.

In the context of thin film formation, thiourea and its derivatives have been utilized as single-source precursors for the deposition of metal sulfide thin films. For example, lead(II) complexes of N-acylthiourea derivatives have been successfully used to fabricate lead sulfide (PbS) thin films via spin coating at relatively low temperatures. This approach highlights the potential of thiourea compounds as precursors in materials science for creating semiconductor thin films with desirable morphologies and optical properties. The thermal decomposition of the precursor leaves behind a thin film of the metal sulfide. While not specifically demonstrated for this compound, its structural similarity suggests potential applicability in similar thin film deposition processes for various metal sulfides.

Biological Activity and Therapeutic Potential: Mechanistic Investigations

Antiproliferative and Cytotoxic Mechanisms in Cellular Systems

A growing body of research has demonstrated the significant antiproliferative and cytotoxic potential of 1,3-disubstituted thiourea derivatives against various cancer cell lines. The underlying mechanisms of action are multifaceted and appear to be influenced by the nature and position of the substituents on the phenyl rings.

One of the key mechanisms by which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Studies on various 1,3-disubstituted thiourea derivatives have shown that they can trigger both early and late-stage apoptosis in cancer cells. For instance, certain derivatives have been observed to induce late apoptosis in colon cancer cell lines (SW480 and SW620) and leukemia cells (K-562) nih.gov. The pro-apoptotic activity is often associated with the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.

Furthermore, some thiourea derivatives have been shown to target microtubule polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to mitotic arrest and subsequent apoptosis. A symmetrical 1,3-phenyl bis-thiourea derivative was found to be cytotoxic to multiple cancer cell lines at nanomolar concentrations by directly inhibiting tubulin polymerization, leading to mitotic arrest in prometaphase nih.govnih.gov.

The cytotoxic potency of these derivatives is often correlated with the electronic properties of the substituents on the aromatic rings. Electron-withdrawing groups are generally associated with higher antiproliferative activity mdpi.com. The table below summarizes the cytotoxic activity of some 1,3-disubstituted thiourea derivatives against various cancer cell lines.

| Compound | Substituents | Cell Line | IC50 (µM) | Reference |

| Derivative 1 | 3,4-dichloro | SW620 | 1.5 ± 0.72 | mdpi.com |

| Derivative 2 | 4-(trifluoromethyl) | SW620 | 5.8 ± 0.76 | mdpi.com |

| Derivative 3 | 4-chloro | SW620 | 7.6 ± 1.75 | mdpi.com |

| Derivative 4 | 3-chloro-4-fluoro | SW620 | 9.4 ± 1.85 | mdpi.com |

Enzyme Inhibition Studies and Structure-Activity Relationships

Thiourea derivatives have emerged as a versatile class of enzyme inhibitors, targeting a range of enzymes implicated in various diseases. The mechanism of inhibition and the structure-activity relationships (SAR) are crucial for the rational design of more potent and selective inhibitors.

One of the well-studied targets for thiourea derivatives is phenoloxidase, a key enzyme in melanization. Phenylthiourea (PTU) is a known competitive inhibitor of this enzyme, with an inhibition constant (Ki) in the sub-micromolar range nih.gov. The competitive nature of the inhibition suggests that the thiourea derivative binds to the active site of the enzyme, competing with the natural substrate.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the relationship between the chemical structure of thiourea derivatives and their enzyme inhibitory activity. These studies often reveal that physicochemical properties such as lipophilicity (logP), electronic parameters, and steric factors play a significant role in determining the inhibitory potency farmaciajournal.comresearchgate.net. For instance, in a series of cyclopropanecarbonyl thiourea derivatives targeting ketol-acid reductoisomerase (KARI), it was found that longer alkyl chain derivatives and substitution at the 4-position of the benzene ring resulted in higher inhibitory activity nih.gov.

Molecular docking studies further elucidate the binding modes of these inhibitors within the active site of the target enzyme, providing insights into the specific interactions that contribute to their inhibitory effect. The table below presents the inhibitory activity of selected thiourea derivatives against different enzymes.

| Derivative Type | Target Enzyme | Key Findings | Reference |

| Phenylthiourea | Phenoloxidase | Competitive inhibitor with Ki = 0.21 ± 0.09 µM | nih.gov |

| Cyclopropanecarbonyl thioureas | Ketol-Acid Reductoisomerase (KARI) | Longer chain derivatives showed higher activity | nih.gov |

Antimicrobial and Antifungal Action: Mechanistic Aspects

Thiourea derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities, with various proposed mechanisms of action. A primary mode of action is the disruption of the bacterial cell wall and membrane integrity. This disruption can lead to the leakage of intracellular components and ultimately cell death. The lipophilicity of the thiourea derivatives often plays a crucial role in their ability to interact with and penetrate the lipid-rich bacterial cell membranes.

For instance, certain thiourea derivatives have been shown to cause damage to the cell wall of methicillin-resistant Staphylococcus aureus (MRSA), leading to the formation of cell debris. Beyond direct membrane damage, some derivatives can interfere with essential metabolic pathways. One such mechanism involves the disruption of NAD+/NADH homeostasis, which is critical for cellular respiration and energy production.

In the context of antifungal activity, thiourea derivatives have shown efficacy against various fungal pathogens, including Candida albicans and the emerging multidrug-resistant Candida auris nih.govresearchgate.net. The antifungal mechanism can involve the inhibition of key fungal enzymes, disruption of the fungal cell membrane, and interference with biofilm formation. Biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which provides protection against antifungal agents. The ability of certain thiourea derivatives to inhibit biofilm formation is a significant advantage in combating persistent fungal infections.

The structural features of the thiourea derivatives, such as the nature and position of substituents on the aromatic rings, significantly influence their antimicrobial and antifungal potency. The table below summarizes the antimicrobial activity of some thiourea derivatives.

| Derivative Type | Target Organism | Proposed Mechanism of Action | Reference |

| Thiourea derivative (TD4) | MRSA | Disruption of NAD+/NADH homeostasis and cell wall integrity | |

| 2-Thiophenecarboxylic acid thiourea derivatives | Candida auris | Inhibition of biofilm growth and microbial adherence | nih.govresearchgate.net |

Potential as Ionophores in Biological Membranes (Mechanistic Focus)

Ionophores are lipid-soluble molecules that can transport ions across biological membranes. The ability of thiourea derivatives to act as ionophores stems from their capacity to form hydrogen bonds with anions, facilitating their transport across the lipophilic membrane barrier. The two N-H groups of the thiourea moiety can act as hydrogen bond donors, forming a complex with an anion. The lipophilic exterior of the complex, provided by the tolyl groups in the case of this compound, allows it to partition into and diffuse across the lipid bilayer.

The mechanism of ion transport by thiourea-based ionophores is generally considered to be a carrier-mediated process. In this model, the ionophore binds to the ion at one interface of the membrane, diffuses across the membrane as a complex, and releases the ion at the other interface. The efficiency of this process depends on several factors, including the binding affinity of the ionophore for the ion, the lipophilicity of the ionophore-ion complex, and the rate of association and dissociation at the membrane interfaces.

While direct studies on this compound as an ionophore in biological membranes are limited, research on other synthetic ionophores provides valuable mechanistic insights. For example, studies with artificial lipid membranes, such as planar lipid membranes or liposomes, have been instrumental in characterizing the ion transport properties of various synthetic carriers. These studies can determine the selectivity of the ionophore for different ions and elucidate the kinetics of the transport process. The ability of a molecule to mediate ion transport across a lipid bilayer can be demonstrated by measuring changes in membrane potential or ion flux in response to the addition of the ionophore.

Emerging Research Directions and Future Perspectives for 1,3 Di P Tolylthiourea Chemistry

Integration with Nanomaterials for Enhanced Functionality

The synergy between 1,3-Di-p-tolylthiourea and nanomaterials is a promising area of research. The sulfur atom in the thiourea (B124793) group exhibits a strong affinity for metal surfaces, making it an excellent capping or stabilizing agent for metallic nanoparticles. This interaction can be leveraged to control the size, shape, and stability of nanoparticles, which are crucial parameters for their application.

Research into related thiourea derivatives has shown their utility in the synthesis and functionalization of nanomaterials. For instance, thiourea compounds are explored for their role in creating quantum dots and other semiconductor nanocrystals. The integration of this compound could lead to hybrid materials with enhanced catalytic, sensing, or optical properties. For example, functionalizing gold or silver nanoparticles with this compound could create highly sensitive and selective sensors for detecting specific analytes. A related compound, 1,3-Bis(o-tolyl)thiourea, has been noted in the context of nanomaterials science and technology. pageplace.de Furthermore, the broad applications of nanoparticles, such as zinc oxide nanoparticles (ZnO NPs) in various fields, highlight the potential for creating novel functional materials by combining them with organic molecules like this compound. mdpi.com

Table 1: Potential Integration of this compound with Nanomaterials

| Nanomaterial Type | Potential Function of this compound | Resulting Enhanced Functionality | Potential Application |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Stabilizing/Capping Agent, Surface Functionalization | Enhanced stability, selective binding | Chemical sensors, Catalysis, Biomedical imaging |

| Silver Nanoparticles (AgNPs) | Surface Modifier, Biocidal activity enhancer | Increased antimicrobial efficacy, controlled release | Antimicrobial coatings, Disinfectants |

| Quantum Dots (e.g., CdSe) | Surface Passivation, Ligand | Improved photoluminescence, stability | Optoelectronics, Bio-imaging, Light-emitting diodes (LEDs) |

| Metal-Organic Frameworks (MOFs) | Organic Linker/Modulator | Modified porosity, selective gas adsorption | Gas storage and separation, Catalysis |

Advanced Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are highly relevant to the synthesis and application of this compound. frontiersin.org Researchers are actively exploring more environmentally benign synthetic routes.

Recent studies have demonstrated the feasibility of one-pot, solvent-free syntheses of thiourea derivatives, which significantly reduces waste and energy consumption compared to traditional methods. dergipark.org.tr Microwave-assisted synthesis in water is another green approach that has been successfully applied to produce substituted thioureas, offering advantages such as shorter reaction times and higher yields. researchgate.net The future of this compound synthesis lies in optimizing these green protocols.

Beyond its synthesis, this compound and its derivatives have potential applications in sustainable technologies. For example, their ability to act as corrosion inhibitors for metals can be applied in developing eco-friendly protective coatings, replacing toxic chromate-based inhibitors. Their role as antioxidants also suggests potential use in preserving materials like vegetable oils, contributing to food sustainability. mdpi.com

Table 2: Comparison of Synthetic Routes for Thiourea Derivatives

| Parameter | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvent | Often uses volatile organic solvents | Water or solvent-free conditions dergipark.org.trresearchgate.net |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, lower temperatures dergipark.org.trresearchgate.net |

| Reaction Time | Can be several hours to days researchgate.net | Often reduced to minutes researchgate.net |

| Byproducts/Waste | Generates organic waste, potential for hazardous byproducts | Minimized waste, often easier purification dergipark.org.tr |

| Atom Economy | Can be lower due to multi-step processes | Higher, especially in one-pot syntheses dergipark.org.tr |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To unlock the full potential of the this compound scaffold, researchers are turning to modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry. slideshare.netnih.gov These technologies allow for the rapid synthesis and evaluation of a vast number of related compounds, dramatically accelerating the discovery of new molecules with desired properties. jdigitaldiagnostics.comassay.works

Combinatorial chemistry enables the creation of large "libraries" of this compound derivatives by systematically varying the substituents on the tolyl rings or by modifying the thiourea core. slideshare.net This can be achieved through techniques like parallel synthesis or the "split-and-mix" method. uniroma1.it

Once these libraries are created, HTS can be employed to rapidly screen them for specific biological activities or chemical properties. nih.govresearchgate.net For example, an HTS campaign could test thousands of derivatives for their ability to inhibit a particular enzyme or to act as an effective catalyst. This approach replaces the slow, one-by-one synthesis and testing model with a much more efficient, industrialized process, vastly expanding the chemical space that can be explored. mdpi.com

Table 3: Hypothetical HTS Workflow for this compound Derivatives

| Step | Description | Key Technology | Objective |

|---|---|---|---|

| 1. Library Generation | Synthesize a diverse library of this compound analogs using combinatorial chemistry methods. | Parallel Synthesis, Automated Synthesizers | Create a large and diverse set of test compounds. |

| 2. Assay Development | Design a robust and miniaturized assay to measure the desired property (e.g., enzyme inhibition, antimicrobial activity). | Microplate Readers, Fluorescence/Luminescence Detectors | Establish a reliable method for screening. |

| 3. Primary Screen | Screen the entire compound library at a single concentration to identify initial "hits." | Robotic Liquid Handlers, HTS Automation | Rapidly identify all potentially active compounds. mdpi.com |

| 4. Hit Confirmation | Re-test the initial hits to confirm their activity and eliminate false positives. | N/A | Verify the activity of the primary hits. |

| 5. Dose-Response Analysis | Test the confirmed hits at multiple concentrations to determine their potency (e.g., EC50 or IC50 values). | N/A | Quantify the activity of the most promising compounds. |

| 6. Hit-to-Lead | Select the most potent and promising compounds for further chemical optimization. | Medicinal Chemistry, Computational Modeling | Identify lead compounds for further development. |

Interdisciplinary Research with Biology and Medicine

The intersection of this compound chemistry with biology and medicine is a particularly vibrant area of future research. Thiourea derivatives are known to possess a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and antitumor properties. mdpi.comresearchgate.net This makes this compound a valuable lead structure for the development of new therapeutic agents.